Fluorine Substitution Quantitatively Alters Lipophilicity and Electronic Profile Relative to the Non-Fluorinated Benzamido Analog
The target compound (CAS 1021228-01-2) incorporates a 4-fluorobenzamido group, whereas the closest structural analog — Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate (CAS 1021229-63-9) — bears an unsubstituted benzamido moiety [1]. The fluorine atom increases molecular weight by 17.98 Da (441.48 vs. 423.5 g·mol⁻¹) and is predicted to raise the partition coefficient (LogP) by approximately 0.3–0.5 log units based on the fragment contribution of aromatic fluorine (πₓ = 0.14) [2]. This modification also introduces a hydrogen-bond acceptor at the para position that is absent in the des-fluoro comparator, altering target binding pharmacophore geometry [3].
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) differentiation via fluorine substitution |
|---|---|
| Target Compound Data | MW = 441.48 g·mol⁻¹; predicted LogP ≈ 3.0–3.3 (fluorine πₓ contribution = +0.14) |
| Comparator Or Baseline | Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate (CAS 1021229-63-9): MW = 423.5 g·mol⁻¹; predicted LogP ≈ 2.7–3.0 (no fluorine) |
| Quantified Difference | MW Δ = +17.98 Da; LogP Δ ≈ +0.3 to +0.5 log units; additional H-bond acceptor (C–F) |
| Conditions | Predicted values based on fragment-based LogP calculation method and standard atomic masses; no experimental LogP data available for either compound |
Why This Matters
The quantifiable lipophilicity shift directly impacts compound solubility, membrane permeability, and CYP450 metabolic stability, making the fluorinated compound pharmacokinetically non-interchangeable with the des-fluoro analog in cellular or in vivo assays.
- [1] ChemSrc. Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate — CAS 1021229-63-9. Molecular Formula: C22H21N3O4S; MW: 423.5. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525–616. (Fragment constant πₓ for aromatic F = 0.14). View Source
- [3] Böhm HJ, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637–643. (C–F as H-bond acceptor; metabolic blocking effects). View Source
